

The Significance of Dihydrolipoamide Succinyltransferase (DLST) in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

Dihydrolipoamide S-succinyltransferase (DLST), the E2 component of the α -ketoglutarate dehydrogenase complex (KGDHC), is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle. It catalyzes the transfer of a succinyl group to coenzyme A, a pivotal step in cellular energy metabolism.^[1] Beyond its canonical role in the TCA cycle, emerging evidence highlights the multifaceted significance of DLST in a range of physiological and pathological processes, including cancer and neurodegenerative diseases. This technical guide provides an in-depth analysis of DLST's structure, function, and metabolic importance, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. Understanding the intricacies of DLST offers promising avenues for novel therapeutic interventions.

Introduction: The Central Role of DLST in Metabolism

Dihydrolipoamide S-succinyltransferase (DLST), also known as dihydrolipoyllysine-residue succinyltransferase, is a core component of the multienzyme α -ketoglutarate dehydrogenase complex (KGDHC).^{[2][3]} This complex is responsible for the irreversible conversion of α -

ketoglutarate to succinyl-CoA, a key regulatory point in the TCA cycle.[4] The overall reaction catalyzed by KGDHC is:



DLST (E2) forms the structural core of the KGDHC, to which the other two components, α -ketoglutarate dehydrogenase (E1) and dihydrolipoamide dehydrogenase (E3), are attached.[6] The primary function of DLST is to catalyze the transfer of the succinyl group from the lipoamide cofactor of the E1 component to coenzyme A (CoA), forming succinyl-CoA.[7] This activity is crucial for maintaining the flux of the TCA cycle, which is central to cellular respiration and the production of ATP.[8]

Beyond its fundamental role in energy production, DLST is implicated in a variety of other cellular processes. A fraction of the KGDHC, including DLST, has been found to localize in the nucleus, where it is involved in the lysine succinylation of histones, suggesting a role in epigenetic regulation.[9] Dysregulation of DLST activity has been linked to several pathologies. In cancer, altered DLST expression can contribute to metabolic reprogramming, supporting tumor growth and survival.[4][10] Furthermore, malfunction of the KGDHC is implicated in neurodegenerative disorders and ischemia-reperfusion injury.[6][11]

Structure and Catalytic Mechanism of DLST

The human KGDHC is a large, multi-megadalton complex. The E2 core, composed of 24 DLST protein chains, is organized with octahedral symmetry.[6][11] This core structure provides the scaffold for the binding of multiple copies of the E1 and E3 components. The structure of the human DLST E2 component has been determined by cryo-electron microscopy (cryo-EM) at a resolution of 2.9 Å.[6]

The catalytic mechanism of DLST is a key part of the overall KGDHC reaction. The process can be summarized in the following steps:

- **Reductive Succinylation of E1:** The E1 component, α -ketoglutarate dehydrogenase, decarboxylates α -ketoglutarate, and the resulting succinyl group is transferred to a lipoamide cofactor covalently bound to the E2 component (DLST).
- **Succinyl Transfer to CoA:** The succinylated lipoamide arm of DLST swings to the catalytic site of the E2 component. Here, DLST catalyzes the transfer of the succinyl group to

coenzyme A, forming succinyl-CoA and leaving a dihydrolipoamide.

- **Re-oxidation of Dihydrolipoamide:** The dihydrolipoamide arm then moves to the active site of the E3 component, dihydrolipoamide dehydrogenase, where it is re-oxidized, transferring electrons to FAD and subsequently to NAD⁺ to form NADH.

This intricate mechanism, involving the coordinated action of the three enzymatic components, ensures the efficient conversion of α -ketoglutarate to succinyl-CoA.

Quantitative Data on DLST Enzyme Kinetics

Precise kinetic parameters for the isolated human DLST E2 component are not extensively reported in the literature, as its activity is tightly coupled to the other components of the KGDHC. However, studies on the overall complex provide insights into its catalytic efficiency.

Table 1: Kinetic Parameters of the α -Ketoglutarate Dehydrogenase Complex

Parameter	Value	Organism/Tissue	Reference
Km for α -ketoglutarate	8 mM (sigmoidal kinetics)	Acetobacter xylinum	[3]
Km for S-succinyl-CoA	9.3×10^{-5} M (for hydrolysis)	Escherichia coli	[12]
Specific Activity	19.2 ± 0.9 nmol/min/mg protein	Mouse Liver Mitochondria	[11]
Specific Activity	18.1 ± 2.8 nmol/min/mg protein	Mouse Brain Mitochondria	[11]
Specific Activity	2.6 ± 0.3 nmol/min/mg protein	Human Platelets	[11]

Note: The reported Km for α -ketoglutarate in Acetobacter xylinum exhibits positive cooperativity, indicating allosteric regulation.

Gene and Protein Expression in Cancer

The expression of DLST is altered in various cancers, often correlating with patient prognosis. Data from The Cancer Genome Atlas (TCGA) and The Human Protein Atlas provide valuable quantitative insights into DLST expression.

Table 2: DLST RNA Expression in Prostate Adenocarcinoma (TCGA Data)

Sample Type	Number of Samples	Median Expression (Transcripts Per Million)
Normal	52	~45
Primary Tumor	497	~55

Data derived from the UALCAN portal for TCGA analysis, showing a statistically significant upregulation in primary tumors (p = 5.586400E-04).

Table 3: Overview of DLST Protein Expression in Various Cancers (The Human Protein Atlas)

Cancer Type	Staining Intensity	Proportion of Stained Cells
Prostate Cancer	Moderate to Strong	>75%
Breast Cancer	Moderate to Strong	>75%
Colorectal Cancer	Moderate to Strong	>75%
Lung Cancer	Moderate to Strong	>75%

The Human Protein Atlas provides immunohistochemistry data showing that a majority of cancer tissues display moderate to strong cytoplasmic immunoreactivity for DLST.[\[6\]](#)

Metabolite Concentrations upon DLST Alteration

Knockdown or inhibition of DLST leads to significant changes in the concentrations of TCA cycle intermediates, most notably an accumulation of α-ketoglutarate and a decrease in succinyl-CoA.

Table 4: Relative Metabolite Abundance Following DLST Knockdown in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cells

Metabolite	Change upon DLST Knockdown
α -Ketoglutarate	Significant Increase
Succinyl-CoA	Significant Decrease
Succinate	Increase
Fumarate	No Significant Change
Malate	No Significant Change

Metabolomics profiling reveals a disruption of the TCA cycle upon DLST knockdown, characterized by the accumulation of upstream metabolites.[\[1\]](#)

Experimental Protocols

Measurement of α -Ketoglutarate Dehydrogenase Complex Activity

This protocol describes a common method for determining the activity of the entire KGDHC, which reflects the function of DLST as a core component. The assay measures the rate of NADH production spectrophotometrically.[\[6\]](#)

Materials:

- Assay Buffer: 50 mM Tris-HCl (pH 7.0), 1 mM $MgCl_2$, 1 mM $CaCl_2$, 0.5 mM K-EDTA, 1 mM dithiothreitol, 1% Triton X-100
- Thiamine pyrophosphate (TPP) solution (3 mM)
- NAD^+ solution (10 mM)
- Coenzyme A (CoA) solution (1.63 mM)
- α -Ketoglutarate solution (12.5 mM)

- Tissue or cell lysate
- Spectrophotometer capable of reading at 340 nm

Procedure:

- Prepare a reaction mixture containing assay buffer, 0.3 mM TPP, 1 mM NAD⁺, and 0.163 mM CoA.
- Add 25-30 µg of protein from the sample lysate to the reaction mixture.
- Incubate at 37°C and monitor the absorbance at 340 nm until a stable baseline is achieved.
- Initiate the reaction by adding 1.25 mM α-ketoglutarate.
- Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
- Calculate the enzyme activity using the molar extinction coefficient of NADH ($\epsilon_{340} = 6.23 \text{ mM}^{-1}\text{cm}^{-1}$).

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis of KGDHC

Cryo-EM has been instrumental in elucidating the high-resolution structure of the KGDHC and its components.[6]

Workflow:

- Purification of the KGDHC: The complex is purified from a suitable source (e.g., cauliflower mitochondria, E. coli, or overexpressed human components) using a combination of differential centrifugation, precipitation, and chromatography techniques.[4][9]
- Sample Preparation for Cryo-EM: A small volume of the purified complex is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.
- Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual particles in different

orientations are collected.

- **Image Processing and 3D Reconstruction:** The particle images are picked, aligned, and classified. A 3D reconstruction of the complex is then generated from the 2D images.
- **Model Building and Refinement:** An atomic model is built into the cryo-EM density map and refined to produce a high-resolution structure.

Metabolic Flux Analysis (MFA)

MFA using stable isotope tracers (e.g., ^{13}C -labeled glucose or glutamine) can quantitatively track the flow of metabolites through the TCA cycle and assess the impact of DLST activity.[10]

Workflow:

- **Isotope Labeling:** Cells are cultured in a medium containing a stable isotope-labeled substrate (e.g., $[\text{U-}^{13}\text{C}_5]$ -glutamine).
- **Metabolite Extraction:** After reaching a metabolic and isotopic steady state, intracellular metabolites are extracted.
- **Mass Spectrometry Analysis:** The isotopic labeling patterns of TCA cycle intermediates are measured using mass spectrometry (e.g., GC-MS or LC-MS/MS).
- **Flux Calculation:** The measured labeling data, along with a stoichiometric model of the metabolic network, are used to calculate the intracellular metabolic fluxes. This is typically done using specialized software that performs iterative fitting of the data.

Visualizing DLST-Related Pathways and Workflows

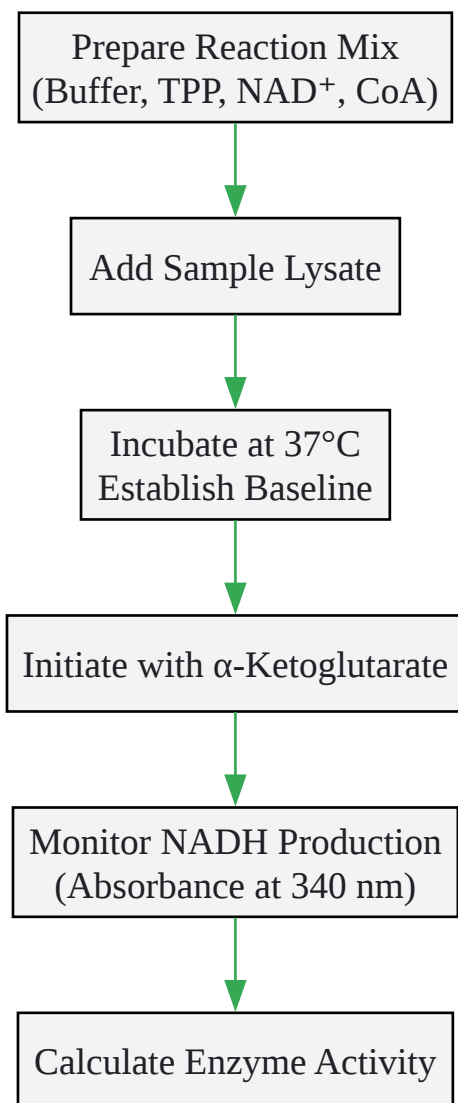
The Role of DLST in the TCA Cycle



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Figure 1: The central role of DLST within the TCA cycle.

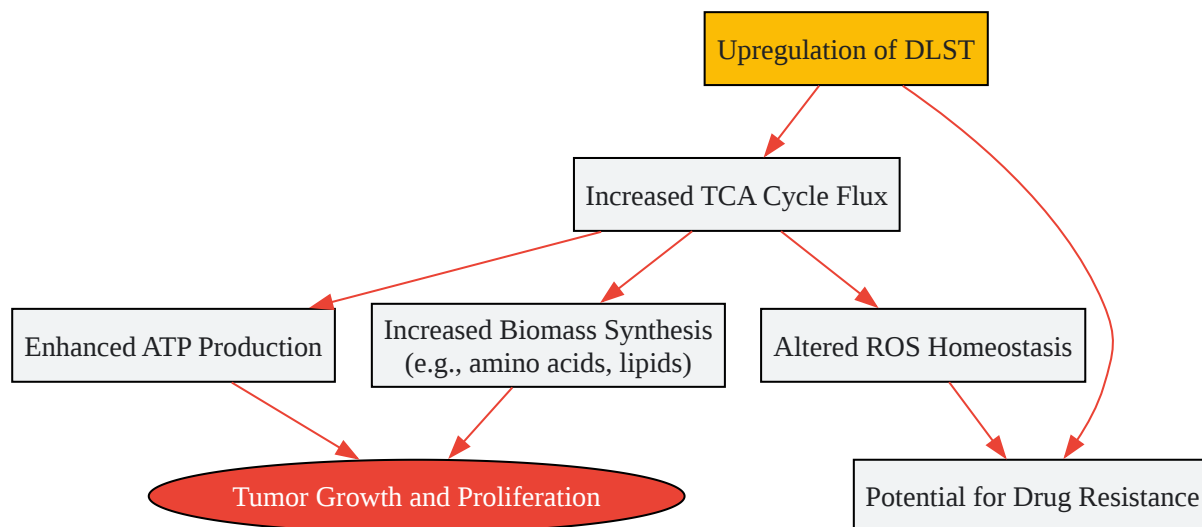
Experimental Workflow for KGDHC Activity Assay



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Figure 2: Workflow for the KGDHC activity assay.

Logical Relationship of DLST in Cancer Metabolism



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Figure 3: DLST's role in promoting cancer cell metabolism.

DLST as a Therapeutic Target

The critical role of DLST in the metabolism of rapidly proliferating cancer cells makes it an attractive target for therapeutic intervention.[4][10] High expression of DLST has been shown to predict poor outcomes in several cancers, including neuroblastoma and triple-negative breast cancer.[10]

One promising therapeutic agent is CPI-613, a lipoate analog that targets both the pyruvate dehydrogenase complex (PDH) and the α -ketoglutarate dehydrogenase complex (KGDHC). CPI-613 is thought to induce the regulatory hyper-phosphorylation of the E1 subunits of these complexes, leading to their inhibition and ultimately triggering cancer cell death. Clinical trials are ongoing to evaluate the efficacy of CPI-613 in various cancers.

Inhibition of DLST or the KGDHC disrupts the TCA cycle, leading to an accumulation of α -ketoglutarate and a depletion of downstream metabolites. This metabolic disruption can induce apoptosis in cancer cells that are highly dependent on the TCA cycle for energy and biosynthetic precursors.[1]

Conclusion

Dihydrolipoamide S-succinyltransferase is far more than a simple catalytic component of the KGDHC. It is a central player in cellular metabolism with profound implications for human health and disease. Its structural role as the core of the KGDHC, its catalytic function in the TCA cycle, and its emerging role in epigenetic regulation underscore its significance. The quantitative data on its expression and the metabolic consequences of its dysregulation provide a solid foundation for understanding its involvement in pathologies such as cancer and neurodegenerative disorders. The detailed experimental protocols outlined in this guide offer the necessary tools for researchers to further investigate the intricacies of DLST function. As our understanding of the metabolic dependencies of various diseases deepens, DLST is poised to become an increasingly important target for the development of novel and effective therapeutic strategies.

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- To cite this document: BenchChem. [The Significance of Dihydrolipoamide Succinyltransferase (DLST) in Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560153#significance-of-the-dihydrolipoamide-succinyltransferase-e2-component-in-metabolism]

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